

# physicochemical properties of 4-Tert-butyl-1,3-thiazol-2-amine

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## Compound of Interest

Compound Name: **4-Tert-butyl-1,3-thiazol-2-amine**

Cat. No.: **B189682**

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Tert-butyl-1,3-thiazol-2-amine**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **4-Tert-butyl-1,3-thiazol-2-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

## Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, excretion (ADME), and overall suitability as a drug candidate. The key physicochemical parameters for **4-Tert-butyl-1,3-thiazol-2-amine** are summarized below.

Property	Value	Significance in Drug Development
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> S	Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight	156.25 g/mol <a href="#">[1]</a>	Affects diffusion rates and the ability to cross biological membranes.
Melting Point	98-103 °C <a href="#">[1]</a>	Indicates purity and solid-state stability; relevant for formulation and storage.
LogP (Octanol/Water)	2.0228 (Calculated) <a href="#">[2]</a>	A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding.
Aqueous Solubility	Limited (Qualitative) <a href="#">[3]</a>	Crucial for absorption and formulation; low solubility can hinder bioavailability.
pKa (Predicted)	~5.5-6.5 (Amine)	Governs the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport.
Topological Polar Surface Area (TPSA)	38.91 Å <sup>2</sup>	Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors	1	Influences binding interactions with biological targets and contributes to solubility.
Hydrogen Bond Acceptors	3	Influences binding interactions with biological targets and

contributes to solubility.

Rotatable Bonds

0

A low number suggests conformational rigidity, which can be favorable for target binding.

Note: The pKa value is an estimation based on typical values for 2-aminothiazole derivatives and has not been experimentally determined from the search results.

## Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard protocols for key experiments.

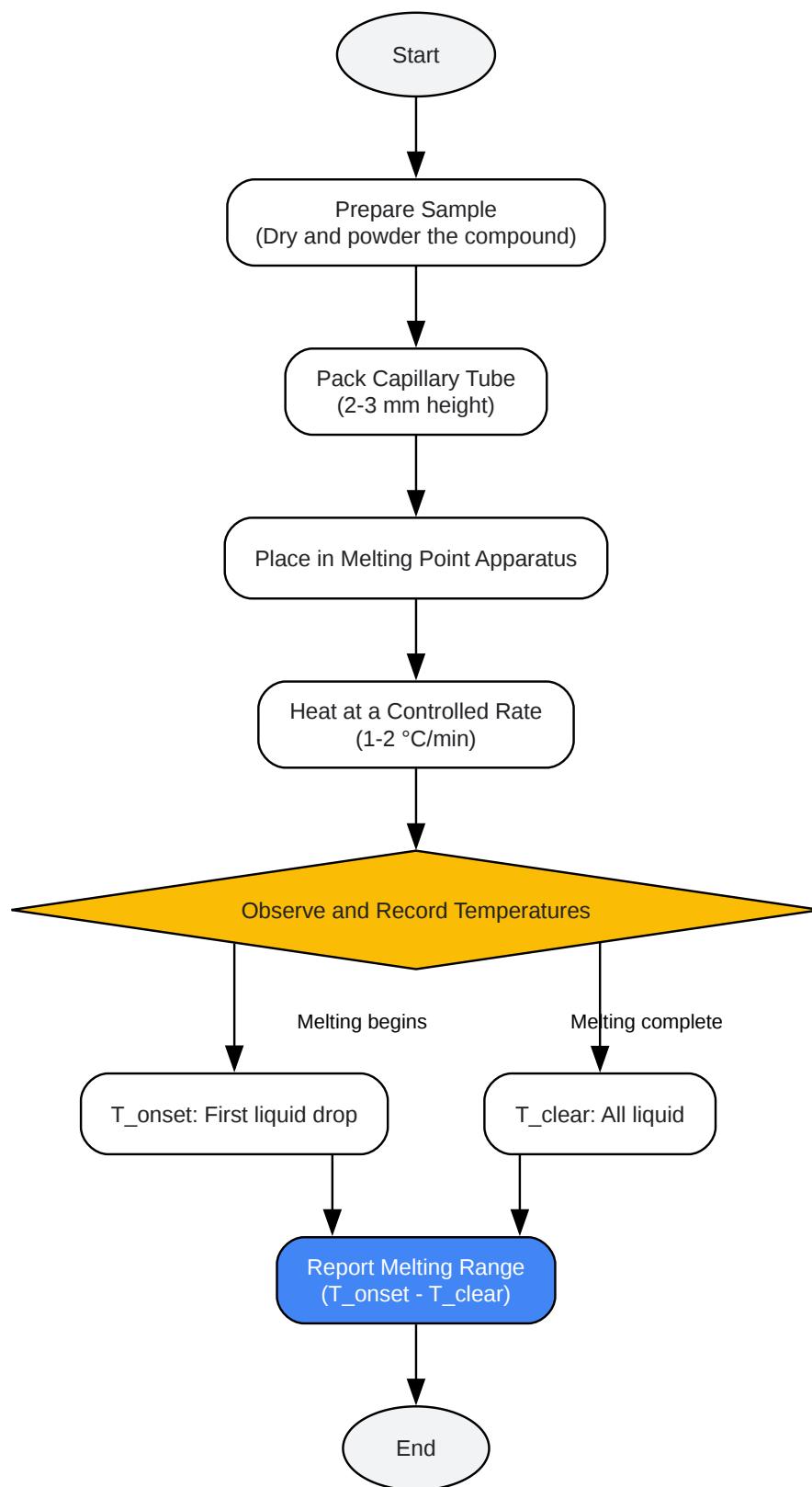
### Melting Point Determination (Capillary Method)

This method provides a melting point range, which is indicative of the compound's purity.

Methodology:

- Sample Preparation: A small, dry sample of **4-Tert-butyl-1,3-thiazol-2-amine** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.
- Reporting: The result is reported as a temperature range (e.g., 98-103 °C).

Workflow for Melting Point Determination

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Caption: Workflow for determining melting point via the capillary method.

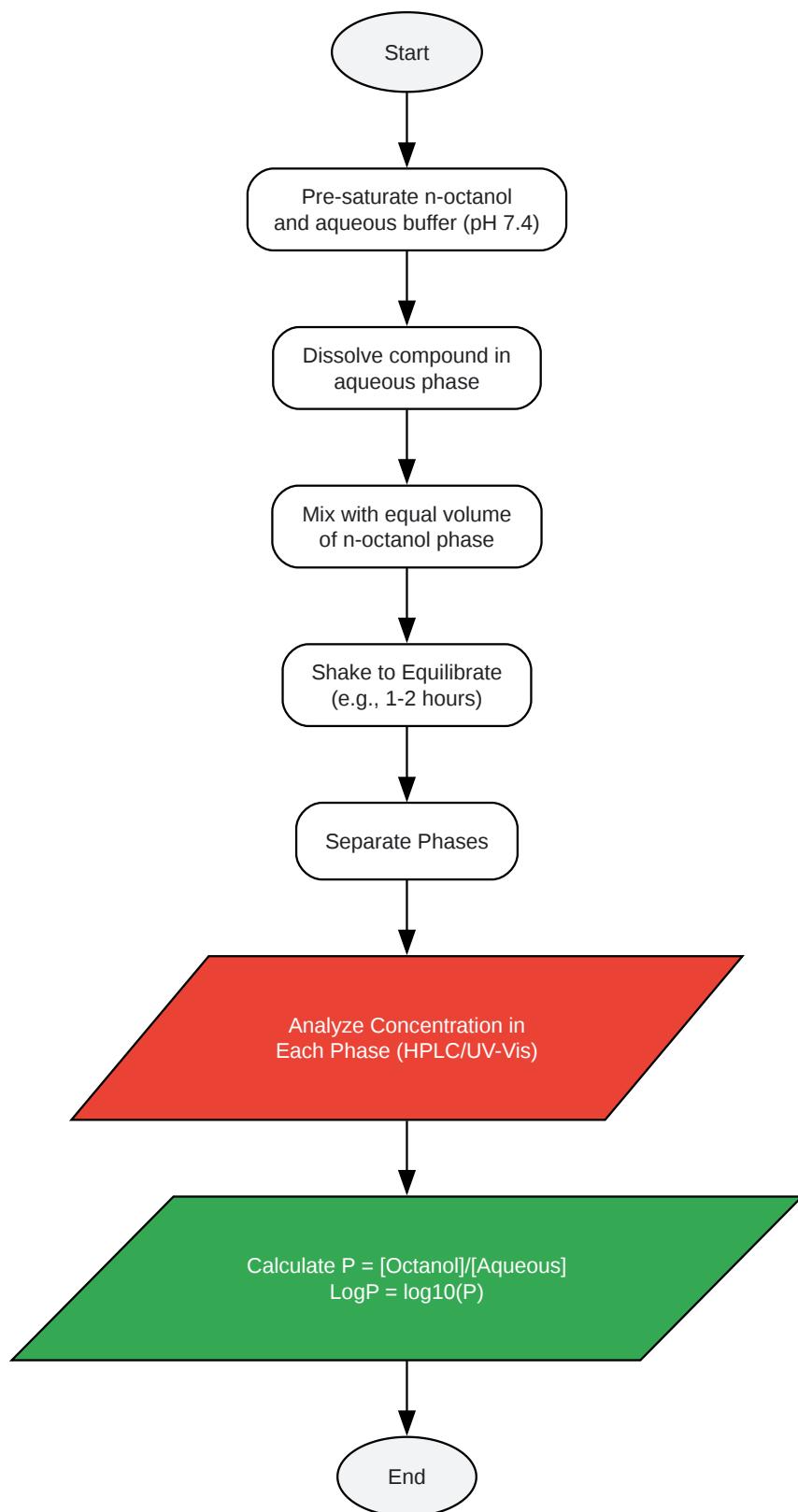
## LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[4]

Methodology:

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing for 24 hours, followed by separation.[5]
- Sample Dissolution: A known amount of **4-Tert-butyl-1,3-thiazol-2-amine** is dissolved in the pre-saturated aqueous phase. The concentration should be below the solubility limit.
- Partitioning: The aqueous solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
- Equilibration: The mixture is agitated (shaken) for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached. The mixture is then allowed to stand until the two phases are clearly separated.
- Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Workflow for LogP Determination

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Caption: Workflow for LogP determination using the shake-flask method.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

[7]

Methodology:

- Sample Preparation: A precise amount of **4-Tert-butyl-1,3-thiazol-2-amine** is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[8]
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a burette.[9]
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[7]

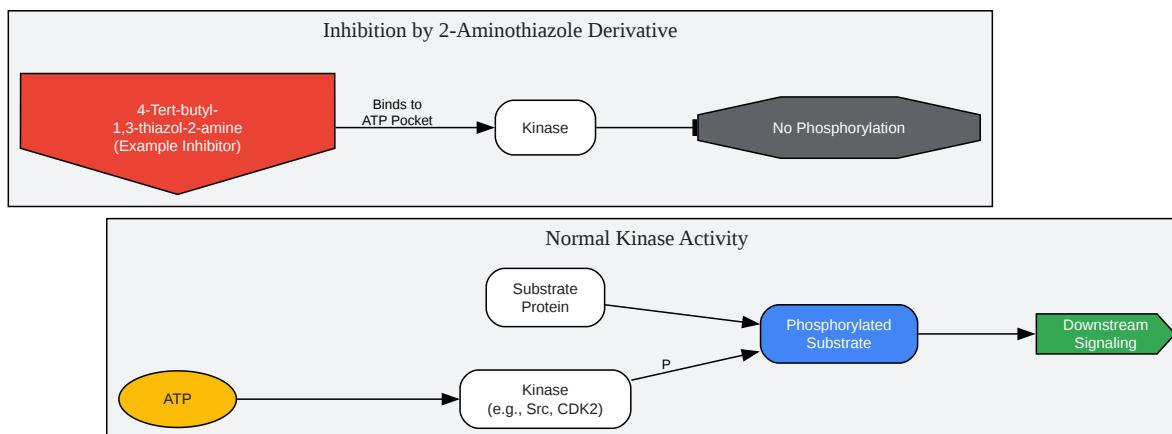
## Biological Context: 2-Aminothiazoles as Kinase Inhibitors

While specific signaling pathway interactions for **4-Tert-butyl-1,3-thiazol-2-amine** are not extensively documented, the broader class of 2-aminothiazole derivatives is well-established for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][10] A significant number of these compounds function as kinase inhibitors.[11][12] Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 2-aminothiazole scaffold serves as a "privileged structure" that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases, such as Src family kinases and Cyclin-Dependent Kinases (CDKs).[13][14] By blocking the ATP binding site, these

inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival.

### Generalized Kinase Inhibition Pathway



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Caption: Generalized pathway showing kinase inhibition by a 2-aminothiazole derivative.

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